2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine
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Overview
Description
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine is a triazine derivative known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with diphenyl and trifluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trifluoroaniline with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent like ethanol or acetonitrile, to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar structure but lacks the trifluorophenyl group.
2,4-Diphenyl-6-(4-chlorophenyl)-1,3,5-triazine: Contains a chlorophenyl group instead of a trifluorophenyl group.
Uniqueness
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical and biological applications compared to its analogs.
Properties
Molecular Formula |
C21H12F3N3 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2,4-diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H12F3N3/c22-16-11-15(12-17(23)18(16)24)21-26-19(13-7-3-1-4-8-13)25-20(27-21)14-9-5-2-6-10-14/h1-12H |
InChI Key |
GTOHTTKVTJGUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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